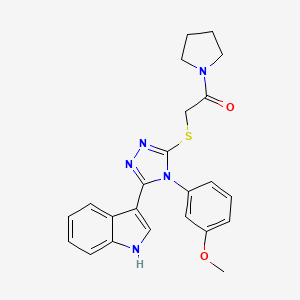

![molecular formula C16H8Cl2N2OS3 B2471027 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 923441-84-3](/img/structure/B2471027.png)

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

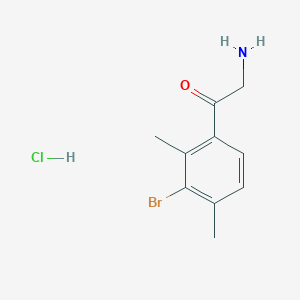

The compound “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings including a benzothiazole ring and two thiophene rings. The presence of these rings suggests that this compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and thiophene rings, as well as the amide group. These functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the amide group could influence the compound’s solubility in water and its boiling and melting points .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Research on benzothiazole derivatives, including compounds with similar structures to N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide, often focuses on organic synthesis methods. For instance, the copper-catalyzed intramolecular cyclization process has been used to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions, yielding good to excellent results (Wang et al., 2008). This method highlights the versatility of benzothiazole derivatives in facilitating complex chemical reactions.

Antimicrobial and Anticancer Applications

The synthesis of benzothiazole derivatives has also shown significant promise in developing new pharmaceuticals with antimicrobial and anticancer properties. For example, a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides exhibited notable in vivo diuretic activity, indicating their potential in medical applications (Yar & Ansari, 2009). Another study focused on synthesizing new thiazole derivatives, including benzothiophen carboxamides, and investigated their antitumor activity, revealing that certain compounds significantly inhibited the in vitro growth of human tumor cells (Ostapiuk et al., 2017).

Material Science Applications

In material science, benzothiazole derivatives have been utilized in the synthesis of copolymers with potential electrochromic properties. The compounds synthesized through Ullmann and Suzuki coupling reactions, when polymerized with thiophene, showed promising spectroelectrochemical and electrochromic characteristics (Aydın & Kaya, 2013). This application underscores the role of benzothiazole derivatives in developing new materials with advanced functionalities.

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects. For instance, experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions have demonstrated their high efficiency and stability, offering insights into their mechanism of action and potential industrial applications (Hu et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as benzothiazole derivatives, have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been found to interact with various enzymes and receptors, leading to their diverse biological activities . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Biochemical Pathways

For instance, inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which play a key role in inflammation .

Pharmacokinetics

A study on similar compounds, n’-(1,3-benzothiazol-2-yl)-arylamide derivatives, showed a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been found to exhibit diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2OS3/c17-12-7-9(13(18)24-12)14(21)20-15-8(5-6-22-15)16-19-10-3-1-2-4-11(10)23-16/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOCNCGGCNYCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2470944.png)

![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2470949.png)

![Methyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)

![2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2470951.png)

![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2470957.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2470958.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2470963.png)